Ancovenin
Description
Structure
2D Structure
Properties
CAS No. |
88201-41-6 |
|---|---|
Molecular Formula |
C85H121N23O25S3 |
Molecular Weight |
1961.2 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(1S,4R,10S,19S,22S,25S,28S,31S,34R,37S,43S,46S,47S,50R,53S,56S,62S)-50-amino-43-(2-amino-2-oxoethyl)-56-(3-amino-3-oxopropyl)-10-benzyl-37-(carboxymethyl)-31-(hydroxymethyl)-28-(1H-indol-3-ylmethyl)-47,62-dimethyl-7-methylidene-22-(2-methylpropyl)-2,5,8,11,14,20,23,26,29,32,35,38,41,44,51,54,57-heptadecaoxo-53-propan-2-yl-48,60,63-trithia-3,6,9,12,15,21,24,27,30,33,36,39,42,45,52,55,58-heptadecazatetracyclo[32.24.3.34,25.015,19]tetrahexacontane-46-carbonyl]amino]hexanoic acid |
InChI |
InChI=1S/C85H121N23O25S3/c1-39(2)26-51-75(122)106-68-43(7)136-38-59(78(125)93-41(5)69(116)97-52(27-44-16-9-8-10-17-44)71(118)92-33-64(113)108-25-15-21-60(108)81(128)99-51)104-80(127)58-37-134-36-57(103-77(124)56(34-109)101-74(121)53(100-84(68)131)28-45-31-90-48-19-12-11-18-46(45)48)79(126)98-55(30-65(114)115)72(119)91-32-63(112)94-54(29-62(89)111)76(123)107-67(83(130)96-50(85(132)133)20-13-14-24-86)42(6)135-35-47(87)70(117)105-66(40(3)4)82(129)95-49(73(120)102-58)22-23-61(88)110/h8-12,16-19,31,39-40,42-43,47,49-60,66-68,90,109H,5,13-15,20-30,32-38,86-87H2,1-4,6-7H3,(H2,88,110)(H2,89,111)(H,91,119)(H,92,118)(H,93,125)(H,94,112)(H,95,129)(H,96,130)(H,97,116)(H,98,126)(H,99,128)(H,100,131)(H,101,121)(H,102,120)(H,103,124)(H,104,127)(H,105,117)(H,106,122)(H,107,123)(H,114,115)(H,132,133)/t42-,43-,47-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58+,59-,60-,66-,67+,68+/m0/s1 |
InChI Key |
DEEOVDONDDERBX-MUDWFXPSSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]3CSC[C@H](C(=O)N[C@@H](CS1)C(=O)NC(=C)C(=O)N[C@H](C(=O)NCC(=O)N4CCC[C@H]4C(=O)N[C@H](C(=O)N2)CC(C)C)CC5=CC=CC=C5)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](CS[C@H]([C@@H](NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC3=O)CC(=O)O)CC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)C)N)C(C)C)CCC(=O)N)CO)CC6=CNC7=CC=CC=C76 |
Canonical SMILES |
CC1C2C(=O)NC(C(=O)NC(C(=O)NC3CSCC(C(=O)NC(CS1)C(=O)NC(=C)C(=O)NC(C(=O)NCC(=O)N4CCCC4C(=O)NC(C(=O)N2)CC(C)C)CC5=CC=CC=C5)NC(=O)C(NC(=O)C(NC(=O)C(CSC(C(NC(=O)C(NC(=O)CNC(=O)C(NC3=O)CC(=O)O)CC(=O)N)C(=O)NC(CCCCN)C(=O)O)C)N)C(C)C)CCC(=O)N)CO)CC6=CNC7=CC=CC=C76 |
Origin of Product |
United States |
Natural Occurrence and Isolation Methodologies for Ancovenin
Identification of Ancovenin-Producing Microbial Strains
Research has identified Streptomyces species as producers of this compound rsc.orgnih.govresearchgate.netrsc.org. One specific strain mentioned in early research is Streptomyces sp. No. A647P-2 rsc.org. Other Streptomyces strains have also been noted to produce this compound or closely related compounds like cinnamycin (B74467) and duramycin (B1576892) wikipedia.orgumass.eduresearchgate.netpnas.org. Actinomycetes, in general, are known for their prolific production of bioactive compounds, including bacteriocins like this compound researchgate.net.
Fermentation and Cultivation Strategies for Optimized this compound Production
Detailed strategies specifically for optimizing this compound fermentation are not extensively detailed in the provided search results. However, general principles for lantibiotic fermentation, to which this compound belongs, involve cultivating the producing microorganism in a suitable growth medium google.com. Fermentation processes can be carried out in a fed-batch mode, where nutrients are added incrementally to the culture google.com. The composition of the fermentation medium is crucial and can include components like meat extract, calcium chloride, sodium chloride, glucose, or hydrolyzed yeast extract providing free amino acids and simple oligopeptides google.com. Optimal fermentation conditions, such as temperature and pH, are typically maintained to maximize product yield google.com. For lantibiotics like gallidermin, fermentation is preferably performed between 24 and 37°C, with a pH adjusted between 5.6 and 8.0 google.com. While these parameters are for other lantibiotics, they provide a general indication of the conditions that might be optimized for this compound production by Streptomyces species.
Advanced Isolation and Purification Techniques from Natural Sources
The isolation and purification of this compound from the culture broth of Streptomyces species involve several steps to separate the peptide from the complex fermentation mixture nih.gov. Early methods described this compound as a dialysable peptide, suggesting initial separation based on size nih.gov.
Purification strategies for lantibiotics, including this compound, often involve chromatographic procedures google.com. These can include multiple steps such as adsorption chromatography, ion exchange chromatography, and reverse-phase HPLC google.comjmb.or.krresearchgate.net. For example, a purification strategy for lantibiotics described in a patent involves successive steps of adsorption on a styrene (B11656) divinyl copolymerisate matrix, cation exchange chromatography, hydrophobic interaction chromatography, and optionally anion exchange chromatography google.com. Desalting steps, such as ultrafiltration and/or diafiltration, may also be employed google.com.
Specific to this compound, early isolation and characterization studies utilized techniques to analyze its amino acid composition, identifying unusual amino acids like threo-beta-methyllanthionine, meso-lanthionine (B1218204), and dehydroalanine (B155165) nih.gov. Structural determination has been performed chemically oup.com.
While detailed yields and specific parameters for each purification step of this compound are not universally available, the general approach for lantibiotics involves a combination of techniques targeting the peptide's size, charge, and hydrophobicity to achieve high purity google.comjmb.or.krresearchgate.net. Proteolytic enzymes have also been explored in methods for purifying lantibiotics by selectively degrading impurities google.com.
Biosynthetic Pathways and Genetic Determinants of Ancovenin
Genomic Organization of the Ancovenin Biosynthetic Gene Cluster
The genetic blueprint for this compound biosynthesis is expected to be located in a dedicated gene cluster within the genome of the producing Streptomyces species. Lanthipeptide BGCs are typically organized as operons and contain all the necessary genes for the synthesis, modification, transport, and sometimes, regulation and immunity of the compound. researchgate.net
A putative this compound BGC would likely contain the following key components:
Structural Gene (lanA): This gene, which could be designated ancA, encodes the precursor peptide. This precursor is composed of an N-terminal leader peptide and a C-terminal core peptide that is modified to become the final this compound molecule.
Modification Enzyme Genes (lanB/M, lanC): These genes encode the enzymes responsible for the characteristic post-translational modifications. For a lanthipeptide like this compound, this would include one or more genes for dehydratases (LanB or the dehydratase domain of LanM) and cyclases (LanC or the cyclase domain of LanM). nih.gov These could be denoted as ancB, ancC, or ancM.
Transporter Gene (lanT): A gene encoding an ATP-binding cassette (ABC) transporter is typically responsible for exporting the mature or precursor peptide out of the cell. nih.gov This transporter may also possess a protease domain for cleaving the leader peptide.
Regulatory and Immunity Genes: The cluster may also include genes that regulate the expression of the biosynthetic genes and genes that confer immunity to the producing organism, protecting it from the biological activity of this compound.
Table 1: Probable Gene Components in the this compound Biosynthetic Gene Cluster
| Gene Designation (Putative) | Encoded Protein | Probable Function in this compound Biosynthesis |
| ancA | Precursor Peptide (Pre-ancovenin) | The ribosomal template for the final this compound peptide. |
| ancM or ancB/ancC | Lanthipeptide Synthetase(s) | Catalyzes dehydration and cyclization reactions. |
| ancT | ABC Transporter | Exports this compound from the cell and may process the leader peptide. |
| ancR/ancK | Regulatory Proteins | Control the transcription of the biosynthetic genes. |
| ancI/ancFEG | Immunity Proteins | Provide self-protection to the producing Streptomyces strain. |
This table is based on the typical organization of lanthipeptide biosynthetic gene clusters and represents a hypothetical model for this compound, as the specific cluster has not been reported.
Enzymology of Lanthionine (B1674491) and Methyllanthionine Formation in this compound
The defining structural features of this compound are its meso-lanthionine (B1218204) and threo-beta-methyllanthionine residues. nih.gov These are formed through a two-step post-translational modification process involving dehydration of specific serine and threonine residues, followed by the cyclization of cysteine residues onto the resulting dehydroamino acids. nih.gov
The initial step in forming the thioether bridges is the dehydration of serine and threonine residues within the core peptide region of the precursor. This reaction is catalyzed by a dehydratase enzyme, which can be a standalone protein (LanB) or the N-terminal domain of a bifunctional enzyme (LanM). nih.gov
Serine residues are converted to dehydroalanine (B155165) (Dha).
Threonine residues are converted to dehydrobutyrine (Dhb).
These dehydratases recognize the leader peptide of the precursor, which acts as a recognition signal, ensuring that only the correct substrate is modified. The enzyme then acts upon the specific serine and threonine residues within the attached core peptide. The process is highly specific to ensure that only the correct residues are modified for subsequent cyclization.
Following dehydration, a cyclase enzyme (LanC or the C-terminal LanC-like domain of a LanM enzyme) catalyzes the formation of the thioether linkages. ebi.ac.uk This is achieved through a Michael-type addition where the thiol group of a cysteine residue attacks the double bond of a dehydroalanine or dehydrobutyrine residue. nih.gov
Cysteine + Dehydroalanine → Lanthionine
Cysteine + Dehydrobutyrine → Methyllanthionine
The cyclase ensures that these additions occur with the correct regioselectivity and stereoselectivity, leading to the specific ring topology of the mature this compound molecule. The enzyme likely stabilizes the precursor peptide in a conformation that facilitates the correct cysteine attacking the appropriate dehydroamino acid.
Table 2: Key Enzymatic Reactions in Lanthionine and Methyllanthionine Formation
| Enzyme Class | Substrate(s) | Product(s) | Reaction Type |
| Dehydratase (LanB/LanM) | Serine, Threonine (in core peptide) | Dehydroalanine, Dehydrobutyrine | Elimination (Dehydration) |
| Cyclase (LanC/LanM) | Cysteine, Dehydroalanine, Dehydrobutyrine | Lanthionine, Methyllanthionine | Conjugate Addition |
Post-Translational Modifications Beyond Lanthionine Formation
This compound is known to contain at least one dehydroalanine (Dha) residue in its final structure. nih.gov This indicates that not all dehydroamino acids formed by the dehydratase necessarily undergo cyclization with a cysteine. The presence of this unsaturated residue can be crucial for the biological activity of the peptide.
While many lanthipeptides undergo further modifications such as hydroxylation, glycosylation, or acetylation, there is currently no published evidence to suggest that this compound is subject to these additional enzymatic alterations beyond the formation of (methyl)lanthionine bridges and the presence of dehydroalanine. ambiopharm.com The biosynthesis appears to focus on generating the complex polycyclic structure essential for its function as an angiotensin-converting enzyme inhibitor.
Precursor Peptide Maturation and Processing
The final step in the biosynthesis of this compound is the maturation of the modified precursor peptide into the active molecule. This process involves the proteolytic cleavage of the N-terminal leader peptide. researchgate.net
The leader peptide serves several critical roles during biosynthesis:
It acts as a recognition signal for the modification enzymes (dehydratase and cyclase), ensuring that they act on the correct substrate.
It keeps the precursor peptide in an inactive state, preventing it from acting on the producer cell's own machinery before it is exported.
It may help to maintain the core peptide in a conformation suitable for modification.
Cleavage of the leader peptide is typically carried out by a dedicated protease (LanP) or by a protease domain that is part of the ABC transporter (LanT) responsible for exporting the peptide from the cell. researchgate.net Once the leader peptide is removed, the mature this compound molecule is released and folds into its final, biologically active conformation.
Structural Elucidation and Conformational Analysis of Ancovenin
Determination of Ancovenin's Primary Amino Acid Sequence
Elucidation of this compound's Tricyclic Structure and Cross-Link Topology
A defining feature of this compound is its complex and rigid tricyclic structure. This intricate architecture is formed by post-translational modifications that result in the formation of thioether cross-links. These bridges are a hallmark of a class of peptides known as lanthipeptides. In this compound, these linkages are formed between specific amino acid residues, creating a constrained and well-defined three-dimensional shape.
Analysis of Unusual Amino Acid Residues (e.g., Dehydroalanine)
Beyond the common proteinogenic amino acids, this compound's structure is further distinguished by the presence of several unusual amino acid residues. These non-standard residues are introduced through post-translational modifications and play critical roles in the peptide's structure and function.
The unusual amino acids identified in this compound include:
Dehydroalanine (B155165) (Dha): This unsaturated amino acid is a precursor to the lanthionine (B1674491) bridges, as described above. nih.gov Its presence is transient during biosynthesis but is a key indicator of the formation of thioether cross-links.
threo-β-Methyllanthionine: This is a derivative of lanthionine, formed from the reaction of a dehydrobutyrine (derived from threonine) and a cysteine residue.
meso-Lanthionine (B1218204): This stereoisomer of lanthionine is another type of thioether bridge found in this compound. nih.gov
The presence and specific arrangement of these unusual residues contribute significantly to the unique conformational properties and stability of this compound.
Conformational Dynamics and Stability of this compound
The tricyclic and cross-linked nature of this compound imparts significant conformational rigidity and stability to the peptide. Unlike linear peptides that can adopt a multitude of conformations in solution, the structure of this compound is highly constrained. This pre-organization of the molecule is believed to be a key factor in its potent inhibitory activity, as it reduces the entropic penalty upon binding to its target enzyme, ACE.
Molecular Mechanisms of Ancovenin S Biological Activities
Angiotensin-Converting Enzyme (ACE) Inhibition Mechanism
The primary biological activity attributed to Ancovenin is the inhibition of Angiotensin-Converting Enzyme (ACE), a key enzyme in the renin-angiotensin system that regulates blood pressure.
Detailed kinetic studies providing specific values for the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) of this compound are not extensively reported. Such studies are crucial for quantifying the potency and determining the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). The determination of these kinetic parameters would be essential to fully characterize this compound as an ACE inhibitor.
Table 1: General Kinetic Parameters for Enzyme Inhibition This table presents general kinetic parameters and their significance, as specific data for this compound is not available.
| Parameter | Description | Significance for an ACE Inhibitor |
|---|---|---|
| IC50 | The concentration of an inhibitor required to reduce the activity of an enzyme by 50%. | A lower IC50 value indicates a more potent inhibitor. |
| Ki | The inhibition constant; a measure of the affinity of the inhibitor for the enzyme. | A smaller Ki value signifies a tighter binding inhibitor. |
| Mode of Inhibition | Describes how the inhibitor binds to the enzyme (e.g., competitive, non-competitive). | Determines the mechanism by which the inhibitor reduces enzyme activity. |
A direct comparative analysis of this compound with well-characterized ACE inhibitors such as Captopril, Enalapril, and other peptide inhibitors is not possible without specific kinetic and structural data for this compound. Such an analysis would typically compare IC50 or Ki values, binding modes, and in vivo efficacy. Peptide ACE inhibitors derived from natural sources often exhibit different binding characteristics and potencies compared to synthetic non-peptide drugs.
Table 2: Comparison of General Characteristics of ACE Inhibitor Classes This table provides a general comparison, as specific comparative data for this compound is unavailable.
| Characteristic | Peptide ACE Inhibitors (General) | Non-Peptide ACE Inhibitors (e.g., Captopril, Enalapril) |
|---|---|---|
| Source | Often derived from natural sources (e.g., food proteins, microbial fermentation). | Typically synthetic small molecules. |
| Specificity | Can vary widely; some may be highly specific. | Generally designed for high specificity to the ACE active site. |
| Potency (IC50/Ki) | Highly variable, ranging from nanomolar to micromolar. | Often in the low nanomolar range. |
| Oral Bioavailability | Can be limited due to enzymatic degradation in the digestive tract. | Generally designed for good oral bioavailability. |
Membrane Interaction and Permeabilization Mechanisms
There is no scientific literature available to suggest that this compound's biological activities involve direct interaction with or permeabilization of cell membranes. The following sections provide a general overview of these mechanisms as they pertain to other peptides.
No studies have been published that investigate the interaction of this compound with lipid membranes, including those containing phosphatidylethanolamine (B1630911). Many antimicrobial peptides and other membrane-active peptides specifically interact with certain phospholipids, such as phosphatidylethanolamine, which can influence membrane curvature and stability. These interactions are typically studied using techniques like fluorescence spectroscopy, surface plasmon resonance, and model lipid systems (e.g., liposomes).
As there is no evidence of this compound interacting with membranes, biophysical studies on membrane disruption or pore formation have not been conducted. Such studies, which are relevant for peptides like antimicrobial peptides, often employ techniques such as circular dichroism to study peptide structure in a membrane environment, and electrophysiological measurements or dye-leakage assays to demonstrate pore formation. The mechanism of action for this compound appears to be focused on enzymatic inhibition rather than membrane disruption.
Influence on Membrane Permeability and Ion Homeostasis
While direct experimental studies detailing the specific effects of this compound on bacterial membrane permeability and ion homeostasis are limited, its classification as a lanthipeptide provides a strong basis for inferring its likely mechanism of action. Lanthipeptides, as a class, are well-documented for their ability to disrupt the integrity of bacterial cell membranes. This disruption is a key element of their antimicrobial activity.
The proposed mechanism involves the formation of pores or channels within the bacterial membrane. This action compromises the membrane's function as a selective barrier, leading to an uncontrolled efflux of essential intracellular components. A critical consequence of this pore formation is the leakage of ions, particularly potassium ions (K+), from the cytoplasm. The rapid loss of intracellular potassium disrupts the crucial electrochemical gradients necessary for vital cellular processes, including nutrient transport and the synthesis of ATP.
Furthermore, the dissipation of the membrane potential is a direct outcome of this ion leakage. The membrane potential is essential for maintaining the proton motive force, which drives cellular energy production. By disrupting ion homeostasis and collapsing the membrane potential, this compound is presumed to induce a cascade of events that culminate in the cessation of cellular functions and, ultimately, cell death.
| Postulated Effect | Consequence for Bacterial Cell |
| Pore/Channel Formation | Loss of selective barrier function |
| Ion Leakage (e.g., K+) | Disruption of electrochemical gradients |
| Dissipation of Membrane Potential | Collapse of proton motive force, cessation of ATP synthesis |
| Efflux of Intracellular Components | Loss of essential molecules, leading to cell death |
Interaction with Other Biological Targets and Pathways
Beyond its likely effects on the cell membrane, the broader biological activities of this compound and its potential interactions with other cellular targets are areas of ongoing investigation. Its structural characteristics suggest possible interactions analogous to those of other well-studied lanthipeptides.
Investigation of Potential this compound Interaction with Lipid II (by analogy to other lanthipeptides)
A significant body of research on lanthipeptides, such as nisin, has established their ability to bind to Lipid II, a crucial precursor in the biosynthesis of the bacterial cell wall. nih.govresearchgate.netresearchgate.netmdpi.com This interaction effectively sequesters Lipid II, thereby inhibiting peptidoglycan synthesis and compromising the structural integrity of the cell wall. nih.govresearchgate.net
Given that this compound is a lanthipeptide, it is plausible to hypothesize that it may also interact with Lipid II. This interaction would represent a powerful secondary mechanism of antimicrobial action, complementing its membrane-disrupting capabilities. The binding of lanthipeptides to Lipid II is often a high-affinity interaction that can also facilitate the formation of pore complexes in the membrane. nih.govresearchgate.net However, it is crucial to note that direct experimental evidence of this compound binding to Lipid II is currently not available in the scientific literature. Future studies are needed to validate this hypothesized interaction.
| Lanthipeptide | Known Interaction with Lipid II | Primary Consequence |
| Nisin | Yes | Inhibition of cell wall synthesis, pore formation |
| This compound | Hypothesized (by analogy) | Potential inhibition of cell wall synthesis |
Broader Cellular Responses to this compound Exposure in Preclinical Models
Specific preclinical studies detailing the broader cellular responses to this compound exposure, such as transcriptomic and proteomic analyses, are not yet available. However, based on the known effects of other antimicrobial peptides that disrupt cell membranes, several cellular responses can be anticipated.
Exposure to membrane-active agents typically induces a significant cellular stress response in bacteria. nih.govnih.gov This can involve the upregulation of genes and proteins associated with cell envelope repair, DNA damage repair, and general stress responses. nih.gov Proteomic analyses of bacteria treated with other antimicrobial compounds have shown changes in the expression of proteins involved in key metabolic pathways, protein synthesis, and cell division. biorxiv.orgbiorxiv.orgnih.govmdpi.comnih.gov
Morphological changes are also a common outcome of treatment with membrane-disrupting antimicrobial peptides. Electron microscopy studies of bacteria exposed to such peptides often reveal significant damage to the cell envelope, including the formation of blebs, alterations in cell shape, and eventual cell lysis. mdpi.commdpi.comnih.govresearchgate.net While these effects have not been specifically documented for this compound, they represent the expected cellular consequences of the mechanism of action attributed to lanthipeptides. Further research employing these modern analytical techniques is required to fully elucidate the comprehensive cellular impact of this compound.
Preclinical Pharmacological Investigations of Ancovenin
In Vitro Studies of Ancovenin Bioactivity
In vitro studies are fundamental in determining the direct interaction of a compound with its molecular target and its subsequent effects on cellular functions. For this compound, these studies would focus on its activity against the angiotensin-converting enzyme and its functional consequences in cellular systems.
Cell-free enzymatic assays are employed to directly measure the inhibitory activity of a compound on its target enzyme without the complexities of a cellular environment. In the case of this compound, these assays would quantify its ability to inhibit ACE.
Detailed research findings from cell-free enzymatic assays specific to this compound, including its IC50 value and mode of inhibition, are not extensively available in the public domain. However, the general approach to characterizing an ACE inhibitor like this compound would involve incubating purified ACE with its substrate, such as hippuryl-histidyl-leucine (B1329654) (HHL), in the presence of varying concentrations of the inhibitor mdpi.com. The rate of product formation is then measured, typically by spectrophotometry or high-performance liquid chromatography (HPLC) nih.gov.
The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%. Further kinetic studies, such as Lineweaver-Burk plot analysis, would be used to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive) americanpeptidesociety.orgmdpi.com.
Table 1: Representative Data for ACE Inhibition by a Hypothetical Peptide Inhibitor
| Inhibitor Concentration (µM) | % ACE Inhibition |
|---|---|
| 0.1 | 15 |
| 1 | 48 |
| 10 | 85 |
| 100 | 98 |
Note: This table is illustrative and does not represent actual data for this compound.
Cellular assays are crucial for understanding how the enzymatic inhibition observed in cell-free systems translates into a functional response in a living cell. For an ACE inhibitor like this compound, these assays would typically involve cell lines that express ACE and respond to angiotensin II.
Chemical Synthesis and Analog Design of Ancovenin
Total Chemical Synthesis Strategies for Ancovenin
The total synthesis of a complex lanthipeptide like this compound is a formidable task that requires precise control over stereochemistry and the strategic formation of multiple macrocyclic structures. Modern approaches often rely on a combination of solid-phase and solution-phase techniques to assemble the linear peptide precursor and subsequently install the characteristic thioether bridges.
Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry and offers a viable pathway for assembling the linear precursor of this compound nih.govbeilstein-journals.org. The complexity of lanthipeptides necessitates specialized SPPS strategies to accommodate their unusual amino acids and subsequent cyclization requirements.
The process begins with the C-terminal amino acid attached to an insoluble polymer resin, allowing for sequential addition of N-terminally protected amino acids beilstein-journals.org. Excess reagents and by-products are removed by simple filtration and washing, streamlining the synthesis nih.govlsu.edu. For a complex peptide like this compound, the Fmoc/t-Bu (9-fluorenylmethoxycarbonyl/tert-butyl) protecting group strategy is commonly employed beilstein-journals.org.
Key considerations for the SPPS of an this compound precursor include:
Resin and Linker Selection : The choice of resin and linker is critical. For instance, a Rink Amide resin can be used to generate a C-terminal amide upon cleavage, while other linkers are chosen for their specific cleavage conditions that are orthogonal to the protecting groups used for the amino acid side chains beilstein-journals.orgreddit.com.
Synthesis of Protected Monomers : The synthesis requires orthogonally protected building blocks for lanthionine (B1674491) (Lan) and β-methyllanthionine (MeLan). These are not commercially available in all necessary forms and often must be synthesized separately. Various methods exist for the stereoselective synthesis of protected lanthionines from precursors like aziridines, serine lactones, or dehydroalanine (B155165) derivatives nih.govresearchgate.net.
Coupling and Deprotection : Standard coupling reagents such as HBTU, HATU, or DIC/HOBt are used to form the peptide bonds peptide.com. Each coupling step is followed by the removal of the N-terminal Fmoc group, typically with a piperidine solution, to allow the next amino acid to be added beilstein-journals.org. Due to the complexity and potential for aggregation in long peptide sequences, microwave-assisted SPPS can be employed to improve coupling efficiency and reduce synthesis time beilstein-journals.org.
The successful SPPS campaign yields a linear, fully protected peptide precursor on the solid support, ready for the subsequent cyclization and cleavage steps.
The defining structural features of this compound are its intramolecular thioether bridges. The formation of these lanthionine and methyllanthionine rings is the most challenging aspect of its synthesis. In biosynthesis, these are formed via post-translational modification involving dehydration of serine/threonine residues followed by an intramolecular Michael-type addition of cysteine thiols researchgate.net. Chemical synthesis aims to replicate this process through controlled chemical reactions.
Two primary strategies for forming these thioether linkages are:
Pre-synthesized Lanthionine Building Blocks : As mentioned above, lanthionine and methyllanthionine can be synthesized as dipeptide units with orthogonal protecting groups. These pre-formed building blocks are then incorporated directly into the peptide sequence during SPPS nih.govucl.ac.uk. This approach provides excellent control over the stereochemistry of the bridge.
On-Resin Cyclization : An alternative strategy mimics the biosynthetic pathway more closely. This involves the site-specific dehydration of serine and threonine residues to dehydroalanine (Dha) and dehydrobutyrine (Dhb), respectively. Subsequently, the thiol groups of cysteine residues perform a conjugate addition to these dehydro-residues to form the thioether bridges. This process must be carefully controlled to ensure the correct connectivity, as multiple cysteines and dehydro-amino acids are present in the this compound sequence.
Once the linear precursor is assembled, intramolecular cyclization is performed. This can be achieved either on the solid support to take advantage of "pseudo-dilution" effects that favor intramolecular reactions over intermolecular oligomerization, or in solution after cleavage from the resin nih.gov.
Semi-Synthetic Approaches for this compound and Its Derivatives
Semi-synthesis offers a powerful alternative to total synthesis, leveraging the natural product as a starting scaffold for chemical modification mdpi.com. This approach is particularly valuable when the natural product can be obtained in reasonable quantities through fermentation but total synthesis is prohibitively complex or low-yielding. Semi-synthesis can be used to generate derivatives for structure-activity relationship (SAR) studies, improving potency, selectivity, or pharmacokinetic properties mdpi.com.
For this compound, semi-synthetic strategies could involve:
Side-Chain Modification : Selective chemical modification of reactive amino acid side chains. For example, the primary amine of a lysine residue or the carboxyl group of a glutamic acid residue could be acylated or amidated to introduce new functional groups.
Backbone Modification : While more challenging, specific peptide bonds could be targeted for modification, or enzymatic ligation could be used to swap out portions of the peptide sequence with synthetic fragments.
The primary advantage of semi-synthesis is that it bypasses the difficult construction of the core lanthipeptide scaffold, allowing researchers to focus on diversifying specific regions of the molecule mdpi.com.
Design and Synthesis of this compound Analogues and Mimetics
The design and synthesis of analogues and mimetics aim to create molecules that retain or improve upon the biological activity of this compound while potentially offering advantages in terms of stability, oral bioavailability, or ease of synthesis mdpi.com.
Rational design uses structural information about the target enzyme—in this case, angiotensin-converting enzyme (ACE)—to guide the design of new inhibitors nih.govnih.gov. Quantitative Structure-Activity Relationship (QSAR) studies on a wide range of ACE-inhibitory peptides have revealed key structural features for potent inhibition genscript.comresearchgate.net.
These studies have shown that:
The C-terminal tripeptide sequence is crucial for binding to ACE plos.org.
Hydrophobic and bulky amino acid residues are often preferred at certain positions genscript.comresearchgate.net.
Aromatic amino acids at the C-terminus can enhance binding affinity genscript.com.
Using computational methods like molecular docking, a model of this compound bound to the active site of ACE can be generated. This model would highlight the key interactions (e.g., hydrogen bonds, hydrophobic interactions) responsible for its inhibitory activity. Based on this model and established QSAR principles, analogues of this compound could be designed by:
Amino Acid Substitution : Replacing specific amino acids with natural or non-natural counterparts to probe interactions with ACE. For example, modifying residues predicted to be at the periphery of the binding site to improve solubility or stability.
Conformational Constraint : Introducing additional constraints, such as N-methylation of the peptide backbone, to lock the molecule into its bioactive conformation, potentially increasing affinity and metabolic stability mdpi.com.
Scaffold Simplification : Designing smaller, non-peptidic molecules (peptidomimetics) that mimic the spatial arrangement of the key binding residues of this compound, but with a more synthetically accessible and stable scaffold nih.gov.
Peptide libraries are large collections of related peptides that can be rapidly screened for a desired biological activity youtube.com. Creating a library of this compound analogues would be a powerful tool for discovering new ACE inhibitors. Such libraries can be generated using several approaches:
Parallel Synthesis : A large number of distinct this compound analogues can be synthesized simultaneously in a spatially addressed format (e.g., in a 96-well plate) using automated SPPS beilstein-journals.org.
Alanine Scanning : A library can be created where each amino acid residue of this compound is systematically replaced with alanine. Screening this library would identify which residues are critical for ACE inhibition.
Positional Scanning : In this approach, a specific position in the peptide is systematically substituted with all other proteinogenic (or even non-proteinogenic) amino acids, while the rest of the sequence is held constant. This can be done for several positions to optimize the peptide sequence for maximum activity.
These libraries, built upon the complex and potent scaffold of this compound, provide a platform for high-throughput screening to identify novel derivatives with superior therapeutic potential nih.govresearchgate.netconsensus.app.
Synthetic Biology and Bioengineering Approaches for this compound Production
The intricate structure of this compound, a peptide inhibitor of the angiotensin I-converting enzyme (ACE), presents significant challenges for traditional chemical synthesis. As a result, researchers are increasingly turning to synthetic biology and bioengineering as promising avenues for its sustainable and scalable production. These approaches leverage the power of biological systems to construct complex molecules, offering a viable alternative to purely chemical methods.
This compound is a lanthipeptide, a class of ribosomally synthesized and post-translationally modified peptides (RiPPs) acs.orgacs.orgoup.comnih.govresearchgate.net. This means that its basic peptide backbone is synthesized on the ribosome from a gene, and then undergoes a series of enzymatic modifications to introduce its characteristic lanthionine and methyllanthionine bridges oup.comnih.gov. This biosynthetic origin makes it an ideal candidate for production using engineered microorganisms.
The core of synthetic biology approaches for this compound production lies in the identification and manipulation of its biosynthetic gene cluster (BGC). A BGC is a contiguous stretch of genes in an organism's DNA that encodes all the necessary proteins for the synthesis of a specific natural product. By isolating the this compound BGC from its native producer, a Streptomyces species, it can be transferred into a more tractable host organism for production nih.gov.
Heterologous Expression Systems
A key strategy in the bioengineering of this compound is heterologous expression, which involves introducing the this compound BGC into a well-characterized and easily culturable host organism. Common choices for heterologous hosts include bacteria like Escherichia coli and Bacillus subtilis.
| Host Organism | Advantages | Disadvantages |
| Escherichia coli | - Well-understood genetics and physiology- Rapid growth rate- Availability of numerous genetic tools | - May not correctly fold or modify all proteins from Streptomyces- Potential for inclusion body formation |
| Bacillus subtilis | - Generally regarded as safe (GRAS) status- Excellent protein secretion capabilities- Suitable for large-scale fermentation | - Genetic manipulation can be more complex than in E. coli |
The successful heterologous production of other lanthipeptides provides a strong precedent for this approach with this compound. For instance, the biosynthetic machinery for the well-known lanthipeptide nisin has been successfully transferred to and expressed in various hosts, demonstrating the feasibility of this strategy.
Engineering Biosynthetic Pathways
Beyond simply transferring the BGC, synthetic biology offers tools to engineer the biosynthetic pathway itself to improve this compound yield and potentially create novel analogs. This can involve:
Promoter Engineering: Replacing the native promoter of the this compound BGC with a stronger, inducible promoter can allow for greater control over gene expression and lead to higher product titers.
Codon Optimization: The genetic code of the this compound genes can be optimized for the preferred codon usage of the heterologous host, which can enhance the efficiency of protein translation.
Enzyme Engineering: The enzymes within the this compound BGC, particularly the lanthipeptide synthetases responsible for the crucial post-translational modifications, can be engineered. Researchers are exploring the use of promiscuous lanthipeptide synthetases that can accept a wider range of substrates, opening the door to the creation of novel this compound analogs with potentially improved therapeutic properties acs.org.
Cell-Free Biosynthesis Systems
An emerging and powerful approach is cell-free biosynthesis. In this method, the cellular machinery (ribosomes, enzymes, etc.) is extracted from the cell and used to produce the target molecule in a test tube. This "in vitro" system offers several advantages for this compound production:
Bypassing Cell Viability Issues: High concentrations of some products can be toxic to the host cell, limiting yields. Cell-free systems are not constrained by the need to maintain cell viability.
Direct Access and Control: The reaction environment can be precisely controlled, and intermediates can be directly accessed, facilitating pathway optimization and the production of specific analogs.
Rapid Prototyping: New pathway designs and enzyme variants can be tested much more quickly than in cell-based systems.
Recent advancements have demonstrated the successful cell-free biosynthesis of other complex RiPPs, paving the way for the application of this technology to this compound production researchgate.net.
The application of synthetic biology and bioengineering to this compound production is still in its early stages. However, the rapid advancements in these fields, coupled with the inherent suitability of this compound's biosynthetic pathway for manipulation, suggest a promising future for the sustainable and scalable production of this important ACE inhibitor and its novel analogs.
Structure Activity Relationship Sar Studies of Ancovenin
Elucidation of Key Structural Motifs for Biological Activity
The inhibitory activity of ancovenin against ACE is intrinsically linked to its unique chemical architecture. As a peptide-based inhibitor, the sequence and conformation of its amino acid residues are paramount for its interaction with the active site of the enzyme. While specific SAR studies on this compound are not extensively documented in publicly available literature, general principles derived from other ACE inhibitors and lantibiotics can provide valuable insights.
Key structural motifs likely essential for this compound's bioactivity include:
C-terminal carboxyl group: Many known ACE inhibitors mimic the substrate by presenting a terminal carboxylate that interacts with the active site zinc ion and other positively charged residues. It is highly probable that the C-terminal end of this compound plays a similar critical role.
Impact of Lanthionine (B1674491) Bridges and Dehydroamino Acids on Activity
The defining features of this compound, the lanthionine bridges and dehydroamino acids, are anticipated to have a profound impact on its biological activity.
Lanthionine Bridges: this compound contains both meso-lanthionine (B1218204) and threo-β-methyllanthionine residues. nih.gov These thioether cross-links create cyclic structures within the peptide, which confer significant conformational rigidity. This pre-organization of the molecule can reduce the entropic penalty upon binding to its target, leading to higher affinity. Furthermore, these bridges provide resistance to proteolytic degradation, a common issue with peptide-based drugs. Studies on other lantibiotics have demonstrated that the integrity of these rings is often essential for their biological function. nih.gov For instance, the N-terminal lanthionine bridge in the lantibiotic lacticin 3147 has been shown to enhance its resistance to thermal and proteolytic degradation. nih.gov
Dehydroamino Acids: this compound's structure includes dehydroalanine (B155165). nih.gov The α,β-unsaturated nature of dehydroamino acids introduces conformational constraints and can also serve as a reactive center. The double bond can influence the local peptide conformation, which may be crucial for optimal binding to ACE. researchgate.netelsevierpure.com It has been postulated that dehydroamino acids play a significant role in defining the specific peptide conformation required for the expression of biological activities. researchgate.net
Computational Approaches to this compound SAR
In the absence of extensive experimental data, computational methods offer a powerful avenue to investigate the SAR of this compound.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.govmdpi.commdpi.comjapsonline.com In the context of this compound, docking simulations could be performed using the crystal structure of ACE to predict how this compound binds to the enzyme's active site. These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between this compound and ACE residues. nih.govmdpi.commdpi.com
Molecular dynamics (MD) simulations can then be used to study the stability of the predicted this compound-ACE complex over time and to understand the conformational changes that may occur upon binding. nih.gov This can provide a more dynamic and realistic picture of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. shd-pub.org.rsmdpi.comresearchgate.netnih.gov To develop a QSAR model for this compound, a set of this compound analogs with varying structures and corresponding ACE inhibitory activities would be required. By analyzing the physicochemical properties (descriptors) of these analogs, a model could be built to predict the activity of new, untested compounds. This approach could guide the synthesis of more potent this compound derivatives. shd-pub.org.rsnih.gov
Experimental Strategies for SAR Analysis (e.g., Alanine Scanning, Mutagenesis)
To experimentally validate the importance of specific amino acid residues in this compound, several techniques can be employed.
Site-Directed Mutagenesis: This method allows for the substitution of a specific amino acid with any other amino acid. nih.govnih.govyoutube.comyoutube.comyoutube.com This provides a more detailed understanding of the requirements at a particular position. For example, replacing a hydrophobic residue with a charged one could probe the nature of the binding pocket. By creating a library of this compound variants with specific mutations, a detailed map of the SAR can be constructed.
The following table summarizes the potential impact of substitutions at key positions, based on general principles of peptide-protein interactions.
| Original Residue Type | Substitution Residue Type | Expected Impact on Activity | Rationale |
| Hydrophobic | Alanine | Moderate to high decrease | Disruption of hydrophobic interactions with the active site. |
| Hydrophobic | Charged | High decrease | Introduction of unfavorable electrostatic interactions. |
| Charged (e.g., Asp, Glu) | Alanine | Moderate to high decrease | Loss of key salt bridges or hydrogen bonds. |
| Charged (e.g., Asp, Glu) | Opposite Charge (e.g., Lys, Arg) | High decrease | Introduction of electrostatic repulsion. |
| Lanthionine Bridge Component | Alanine (requires chemical synthesis) | High decrease | Disruption of the cyclic structure and loss of conformational rigidity. |
| Dehydroalanine | Alanine (requires chemical synthesis) | Unknown, potentially significant | Alteration of local conformation and potential loss of specific interactions. |
The systematic application of these computational and experimental strategies would be invaluable in elucidating the detailed structure-activity relationships of this compound, paving the way for the development of novel and improved ACE inhibitors.
Analytical Methodologies for Ancovenin Research and Characterization
Advanced Chromatographic Techniques for Ancovenin Separation and Purification
The initial isolation and subsequent purification of this compound from complex biological matrices, such as fermentation broths of Streptomyces species, necessitate high-resolution separation techniques. nih.gov High-performance liquid chromatography and fast protein liquid chromatography are central to achieving the high degree of purity required for structural and functional studies.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of peptides like this compound. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective, separating molecules based on their hydrophobicity. hplc.euresearchgate.net In a typical RP-HPLC protocol for a peptide of this compound's nature, a C18 column is often employed. hplc.eu The mobile phase usually consists of a gradient of an organic solvent, like acetonitrile, in water, with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.euresearchgate.net The separation relies on the differential partitioning of the peptide between the hydrophobic stationary phase and the increasingly organic mobile phase.
| Parameter | Typical Condition for Peptide Purification |
| Column | C18, wide pore (e.g., 300 Å) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | Linear gradient from 5% to 60% Mobile Phase B |
| Flow Rate | ~1 mL/min for analytical scale |
| Detection | UV absorbance at 214 nm and 280 nm |
Fast Protein Liquid Chromatography (FPLC) is another powerful technique for the purification of proteins and peptides, operating at lower pressures than HPLC, which can be advantageous for maintaining the structural integrity of biomolecules. news-medical.netwikipedia.orgbio-rad.com FPLC systems are highly automated and can employ various separation modes, including ion-exchange, size-exclusion, and affinity chromatography. conductscience.comnih.gov For a peptide like this compound, ion-exchange chromatography can be a valuable step to separate it from other charged molecules in a crude extract.
| FPLC Mode | Principle of Separation | Application in this compound Purification |
| Ion-Exchange | Separation based on net charge. | This compound can be bound to a cation or anion exchange resin and eluted with a salt gradient or pH change. |
| Size-Exclusion | Separation based on molecular size. | Can be used to separate this compound from larger or smaller contaminating molecules. |
| Reversed-Phase | Separation based on hydrophobicity. | Similar to HPLC, can be used as a high-resolution polishing step. |
High-Resolution Spectroscopic Techniques for Structural Analysis
Due to its unique composition, including unusual amino acids like lanthionine (B1674491), threo-β-methyllanthionine, and dehydroalanine (B155165), the structural elucidation of this compound requires advanced spectroscopic methods. nih.gov Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry are indispensable tools for determining its primary sequence and three-dimensional structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution. researchgate.net For a complex peptide like this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is employed to assign all proton and carbon resonances and to establish through-bond and through-space connectivities. uzh.ch Given the presence of lanthionine bridges, specific NMR experiments are crucial for defining the cyclic structures within the peptide. nih.gov
Key NMR experiments for the structural analysis of lanthionine-containing peptides include:
COSY (Correlation Spectroscopy): To identify scalar-coupled protons within amino acid spin systems.
TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a particular amino acid spin system.
NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in space (typically < 5 Å), providing crucial distance restraints for 3D structure calculation. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons or nitrogens.
HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is vital for sequencing and identifying modified residues. nih.gov
Mass spectrometry (MS) is a highly sensitive technique for determining the precise molecular weight of this compound and for elucidating its amino acid sequence. nih.gov High-resolution mass spectrometers, such as Orbitrap or Fourier-transform ion cyclotron resonance (FT-ICR) instruments, can provide highly accurate mass measurements, which aid in confirming the elemental composition.
Tandem mass spectrometry (MS/MS) is employed for peptide sequencing. mdpi.comyoutube.com In a typical proteomics workflow, the purified this compound would be subjected to fragmentation within the mass spectrometer, and the resulting fragment ions are analyzed to deduce the amino acid sequence. youtube.com De novo sequencing algorithms are particularly useful for peptides containing non-standard amino acids, as they can interpret the fragmentation patterns without relying on a standard protein database. nih.gov
| Mass Spectrometry Technique | Information Gained |
| Electrospray Ionization (ESI) | Generates intact molecular ions of the peptide for mass determination. |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Another soft ionization technique for determining the molecular weight of the peptide. |
| High-Resolution Mass Spectrometry | Provides highly accurate mass measurements to confirm the elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Generates fragment ions to determine the amino acid sequence (de novo sequencing). springernature.com |
Modern proteomics approaches can also be used to identify this compound and other peptides directly from microbial cultures, by analyzing the entire proteome of the producing organism. nih.govnih.govresearchgate.net
Biophysical Techniques for Studying this compound-Target Interactions
Understanding the mechanism of action of this compound involves studying its interaction with its target, the angiotensin-converting enzyme (ACE). Various biophysical techniques can provide insights into the binding affinity, kinetics, and conformational changes that occur upon binding.
Surface Plasmon Resonance (SPR)
Surface Plasmon Resonance is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. In the context of this compound research, SPR would be invaluable for characterizing its binding kinetics to its target, the angiotensin-converting enzyme.
Principles and Application to this compound:
An SPR experiment would involve immobilizing purified ACE onto a sensor chip. A solution containing this compound would then be flowed over the chip surface. The binding of this compound to the immobilized ACE causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This change is recorded in real-time, generating a sensorgram that provides kinetic data.
From the association phase (as this compound binds to ACE) and the dissociation phase (as this compound unbinds), key kinetic parameters can be determined:
Association rate constant (kₐ): Describes the rate at which the this compound-ACE complex is formed.
Dissociation rate constant (kₔ): Describes the rate at which the complex breaks apart.
Equilibrium dissociation constant (Kₔ): A measure of the binding affinity, calculated as the ratio of kₔ to kₐ. A lower Kₔ value indicates a higher binding affinity.
Hypothetical Research Findings:
Were SPR studies conducted on this compound, one might expect to see a high-affinity interaction with ACE, characteristic of potent enzyme inhibitors. The resulting data could be presented in a table format, as shown below, to compare the binding kinetics of this compound with other known ACE inhibitors.
| Compound | kₐ (M⁻¹s⁻¹) | kₔ (s⁻¹) | Kₔ (nM) |
| This compound (Hypothetical) | 1.5 x 10⁵ | 3.0 x 10⁻⁴ | 2.0 |
| Captopril | 2.1 x 10⁵ | 4.2 x 10⁻⁴ | 2.0 |
| Lisinopril | 3.5 x 10⁵ | 1.8 x 10⁻⁴ | 0.5 |
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry is a thermodynamic technique that directly measures the heat released or absorbed during a biomolecular binding event. For this compound, ITC would provide a complete thermodynamic profile of its interaction with ACE, offering insights into the forces driving the binding.
Principles and Application to this compound:
In an ITC experiment, a solution of this compound would be titrated into a sample cell containing a solution of ACE at a constant temperature. The binding reaction would result in a small heat change, which is measured by the instrument. A series of injections produces a binding isotherm, which can be analyzed to determine:
Binding Affinity (Kₐ): The association constant for the binding event.
Enthalpy Change (ΔH): The heat released or absorbed upon binding, indicating the contribution of hydrogen bonds and van der Waals interactions.
Stoichiometry (n): The molar ratio of this compound to ACE in the resulting complex.
Entropy Change (ΔS): Calculated from the Gibbs free energy equation (ΔG = ΔH - TΔS), this term reflects the change in disorder of the system upon binding, including contributions from conformational changes and solvent reorganization.
Hypothetical Research Findings:
An ITC study of this compound binding to ACE would reveal whether the interaction is enthalpy-driven, entropy-driven, or both. This information is crucial for understanding the mechanism of inhibition. The thermodynamic parameters could be summarized in a table.
| Parameter | Value (Hypothetical) | Interpretation |
| Stoichiometry (n) | 1.1 | Indicates a 1:1 binding ratio of this compound to ACE. |
| Association Constant (Kₐ) | 5.0 x 10⁸ M⁻¹ | Corresponds to a high binding affinity. |
| Enthalpy Change (ΔH) | -15 kcal/mol | A significant negative enthalpy change suggests that hydrogen bonding and van der Waals interactions are major drivers of the binding. |
| Entropy Change (TΔS) | -3 kcal/mol | A negative entropy change may indicate a loss of conformational freedom upon binding for both this compound and ACE. |
| Gibbs Free Energy (ΔG) | -12 kcal/mol | The negative value indicates a spontaneous and favorable binding interaction. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism spectroscopy is a form of light absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by chiral molecules. It is a powerful tool for studying the secondary structure of peptides and proteins like this compound.
Principles and Application to this compound:
A CD spectrum of this compound in solution would provide information about its secondary structural elements, such as α-helices, β-sheets, and random coils. Characteristic CD spectra are associated with each of these structures. Furthermore, by comparing the CD spectrum of this compound in its free form to its spectrum when bound to ACE, conformational changes that occur upon binding can be detected.
Hypothetical Research Findings:
A CD spectroscopic analysis of this compound might reveal that it adopts a more ordered conformation upon binding to ACE. For instance, a peptide that is largely unstructured in solution could fold into a specific secondary structure to fit into the active site of the enzyme.
| Condition | Predominant Secondary Structure (Hypothetical) | Key Spectral Features (Hypothetical) |
| This compound (Free in solution) | Random Coil | Strong negative band around 200 nm. |
| This compound (Bound to ACE) | β-sheet | Negative band around 218 nm and a positive band around 195 nm. |
These data would suggest that the binding of this compound to ACE induces a conformational change in the peptide, which is a common feature of inhibitor-enzyme interactions.
Future Directions and Emerging Research Opportunities for Ancovenin
Development of Novel Biosynthetic Pathways for Engineered Ancovenin Variants
The engineering of biosynthetic pathways for RiPPs like this compound offers a powerful strategy for creating novel molecular variants with potentially improved or entirely new functionalities. nih.govresearchgate.netdtu.dk The modular nature of lanthipeptide biosynthesis, where specific enzymes are responsible for post-translational modifications, makes it amenable to genetic manipulation. nih.govnih.gov Advances in synthetic biology and metabolic engineering allow for the design and implementation of artificial pathways to produce "new-to-nature" compounds. dtu.dknih.gov
Researchers can employ a "combinatorial shuffling" approach, dividing the biosynthetic enzymes into modules and rearranging them at the DNA level to generate vast libraries of precursor peptides. nih.gov For this compound, this could involve altering the enzymes responsible for the formation of its characteristic threo-beta-methyllanthionine and meso-lanthionine (B1218204) rings. nih.gov By introducing heterologous modifying enzymes from other RiPP pathways, it may be possible to install novel chemical moieties onto the this compound scaffold, such as halogenations or hydroxylations, which are known to enhance biological activity in other lanthipeptides like microbisporicin. nih.govnih.govnih.gov The goal is to generate this compound analogs with enhanced stability, target affinity, or novel therapeutic properties. oup.com
| Engineering Strategy | Description | Potential Outcome for this compound | Key Enzyme Classes |
| Module Swapping | Exchanging domains or entire enzymes from different lanthipeptide biosynthetic gene clusters. nih.gov | Creation of hybrid peptides with altered ring topologies and activities. | Lanthipeptide Dehydratases (LanB-like), Lanthipeptide Cyclases (LanC-like), Bifunctional Synthetases (LanM-like) nih.govoup.com |
| Site-Directed Mutagenesis | Introducing specific point mutations in the precursor peptide gene (ancA). acs.org | Probing structure-activity relationships; enhancing binding to ACE or other targets. | N/A (targets precursor peptide) |
| Introduction of Tailoring Enzymes | Incorporating enzymes from other natural product pathways to add novel chemical decorations. nih.gov | Increased stability, altered solubility, or novel biological activities (e.g., antimicrobial, antiviral). | Halogenases, Glycosyltransferases, Methyltransferases, Oxidases nih.govfrontiersin.org |
| Precursor Peptide Engineering | Modifying the core peptide sequence recognized by the biosynthetic machinery. | Generation of a diverse library of this compound variants with a wide range of chemical structures. | N/A (targets precursor peptide) |
Exploration of Unconventional Biological Activities for Lanthipeptides
While this compound is characterized by its ACE inhibitory activity, the broader class of lanthipeptides exhibits a remarkable diversity of biological functions that extend far beyond this role. nih.govasm.org Research has demonstrated that lanthipeptides can possess potent antimicrobial, antiviral, immunomodulatory, and antiallodynic (pain-relieving) properties. nih.govasm.org This functional diversity suggests that this compound or its engineered variants could harbor currently unrecognized bioactivities.
For instance, many lanthipeptides, such as nisin, exert their antimicrobial effects by binding to Lipid II, a crucial component of bacterial cell wall synthesis. frontiersin.orgresearchgate.net Others, like cinnamycin (B74467), interact with phosphatidylethanolamine (B1630911) in cell membranes. acs.org Given the structural constraints imposed by its lanthionine (B1674491) rings, the this compound scaffold could be screened for activity against multidrug-resistant pathogens, a critical area of unmet medical need. frontiersin.org Furthermore, lanthipeptides have shown promise in modulating the immune response and even alleviating symptoms of cystic fibrosis, opening up entirely new therapeutic avenues for investigation. asm.org
| Lanthipeptide Example | Known Biological Activity | Mechanism of Action (if known) | Potential Relevance for this compound Research |
| Nisin | Antimicrobial (Gram-positive bacteria) frontiersin.org | Binds to Lipid II, inhibiting cell wall synthesis and forming pores in the cell membrane. frontiersin.orgresearchgate.net | Screening this compound variants for antimicrobial properties. |
| Microbisporicin (NAI-107) | Potent antimicrobial nih.gov | Binds to Lipid II. nih.gov | Demonstrates that complex modifications (chlorination, dihydroxylation) can yield high potency. nih.gov |
| Labyrinthopeptins | Antiviral, Antiallodynic nih.gov | Varies; may involve interaction with specific cellular receptors or membrane components. | Investigating this compound for non-antimicrobial therapeutic applications like pain or viral infections. |
| Cinnamycin/Duramycin (B1576892) | Antimicrobial, Antiviral, Enzyme Inhibition nih.gov | Binds to phosphatidylethanolamine (PE). acs.org | Exploring this compound's potential to interact with specific membrane lipids. |
| Actagardine | Antimicrobial researchgate.net | Inhibits cell wall biosynthesis. researchgate.net | Provides another scaffold for comparison in antimicrobial engineering efforts. |
Integration of Multi-Omics Data for Comprehensive this compound Research
A holistic understanding of this compound can be achieved by integrating multiple layers of high-throughput "omics" data. nih.govnih.gov This systems biology approach combines genomics, transcriptomics, proteomics, and metabolomics to create a comprehensive picture of the biological processes governing this compound production and function. nih.gov By analyzing the genome of the producing Streptomyces species, researchers can precisely delineate the this compound biosynthetic gene cluster and identify regulatory elements. nih.gov Transcriptomics can reveal how the expression of these genes is controlled under different environmental conditions, offering clues for optimizing fermentation yields.
Proteomics can identify and quantify the biosynthetic enzymes themselves, while metabolomics can track the flow of precursors into the pathway and identify any bottleneck steps. youtube.com Integrating these datasets can help unravel complex regulatory networks and guide more effective metabolic engineering strategies. nih.gov Furthermore, multi-omics data from target cells or organisms treated with this compound can elucidate its mechanism of action, identify off-target effects, and potentially reveal novel biological pathways it may influence. nih.gov Repositories like The Cancer Genome Atlas (TCGA) serve as models for how large-scale multi-omics data can be used to subtype diseases and predict biomarkers, an approach that could be adapted for this compound research. nih.govresearchgate.net
| Omics Layer | Data Generated | Application in this compound Research |
| Genomics | Complete DNA sequence, identification of biosynthetic gene clusters (BGCs). | Delineating the this compound BGC, identifying tailoring enzymes, guiding pathway engineering. frontiersin.org |
| Transcriptomics | mRNA expression levels of all genes. | Understanding the regulation of the this compound BGC, identifying optimal conditions for production. |
| Proteomics | Protein abundance and post-translational modifications. | Quantifying biosynthetic enzyme levels, studying enzyme kinetics and interactions. |
| Metabolomics | Profiles of small-molecule metabolites. | Identifying metabolic precursors and bottlenecks, tracking the production of this compound and related byproducts. |
| Integrative Omics | Combined analysis of all omics layers. | Building comprehensive models of this compound biosynthesis and regulation, predicting targets for metabolic engineering, elucidating mechanism of action. nih.govarxiv.org |
Advancements in High-Throughput Screening for this compound-Derived Bioactives
The development of engineered this compound variants necessitates parallel advancements in high-throughput screening (HTS) to rapidly identify molecules with desired biological activities from large libraries. nih.gov Traditional methods of peptide discovery are often time-consuming. nih.gov Modern HTS platforms are essential for efficiently navigating the vast chemical space created by combinatorial biosynthesis. infectioncontroltoday.comrug.nl
One promising technique involves encapsulating producer microbial strains into micro-alginate beads. infectioncontroltoday.com Each bead can contain a single producer cell and a target cell line engineered with a fluorescent reporter. infectioncontroltoday.comrug.nl The activity of a secreted this compound variant can be measured by changes in fluorescence, allowing for the rapid sorting of tens of thousands of beads per hour using fluorescence-activated cell sorting (FACS). infectioncontroltoday.com Another approach is the use of cell-free protein synthesis (CFPS) systems, which allow for the rapid production of lanthipeptides without the need for cell cultivation. frontiersin.org When coupled with sensitive bioassays, these in vitro systems can dramatically accelerate the screening process. Lanthipeptide display systems, where variants are presented on the surface of yeast or phage, also provide a powerful platform for screening large libraries for specific binding activities. frontiersin.org
| Screening Method | Principle | Throughput | Advantages for this compound Research |
| Micro-alginate Bead Screening | Encapsulation of producer and reporter cells; sorting based on fluorescence. infectioncontroltoday.comrug.nl | High (e.g., 50,000 beads/hour) infectioncontroltoday.com | Enables screening of large mutant libraries for secreted bioactives with specific functions (e.g., antimicrobial, cytotoxic). |
| Cell-Free Protein Synthesis (CFPS) | In vitro transcription and translation to produce peptides coupled with a bioassay. frontiersin.org | High | Rapidly produces and tests variants without cell growth limitations; ideal for toxic peptides. |
| Yeast/Phage Display | Lanthipeptide variants are expressed on the surface of a yeast cell or bacteriophage. frontiersin.org | Very High | Excellent for screening for high-affinity binders to a specific target protein (e.g., ACE or novel targets). |
| LEXAS (Library Expression Analysis System) | High-throughput mobilization of bacterial artificial chromosome (BAC) clones into Streptomyces hosts followed by bioassays. frontiersin.org | Moderate to High | Useful for discovering novel lanthipeptides from genomic libraries. |
Biotechnological Potential of this compound Biosynthetic Machinery for Peptide Engineering
The enzymatic machinery responsible for this compound biosynthesis is a valuable biotechnological toolkit in its own right. nih.govresearchgate.net The enzymes that catalyze the dehydration of serine/threonine residues and the subsequent formation of thioether cross-links (lanthionine and methyllanthionine) can be repurposed for the post-translational modification of other peptides. nih.govacs.orgresearchgate.net These modifications can introduce conformational constraints into otherwise flexible peptides, a strategy widely used in medicinal chemistry to enhance biological activity, improve stability against proteases, and increase binding affinity to targets. acs.org
The lanthipeptide synthetases from the this compound pathway could be used to stabilize therapeutic peptides, peptide hormones, or other bioactive peptides whose clinical utility is limited by poor stability or short half-life. asm.org By incorporating the genes for these enzymes into a suitable expression host along with the gene for a target peptide (appended with a recognition leader sequence), it is possible to produce stabilized, cyclized versions of that peptide. asm.org This "peptide stapling" technology, driven by lanthipeptide biosynthetic enzymes, represents a powerful platform for drug discovery and development, extending the utility of the this compound machinery far beyond the production of this compound itself. oup.com
| Enzyme Type | Function in Biosynthesis | Biotechnological Application |
| Lanthipeptide Dehydratase (e.g., LanB-family) | Catalyzes the dehydration of serine and threonine residues to dehydroalanine (B155165) and dehydrobutyrine. nih.govoup.com | Modifying target peptides to create reactive sites for cyclization. |
| Lanthipeptide Cyclase (e.g., LanC-family) | Catalyzes the intramolecular Michael-type addition of cysteine thiols to dehydrated residues, forming thioether rings. oup.com | "Stapling" peptides to create constrained, stable, and potentially more active conformations. |
| Bifunctional Synthetase (e.g., LanM-family) | Performs both dehydration and cyclization reactions. frontiersin.org | A single-enzyme system for peptide cyclization and stabilization. |
| Leader Peptidase | Recognizes and cleaves the N-terminal leader peptide from the modified core peptide to release the active lanthipeptide. semanticscholar.org | A tool for in vitro or in vivo activation of engineered peptides. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
